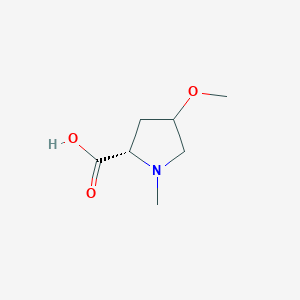
Proline, 4-methoxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proline, 4-methoxy-1-methyl- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 1-position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 4-methoxy-1-methyl- can be achieved through several methods. One common approach involves the use of proline as a starting material. The process typically includes the following steps:
Conversion with Chloral: Proline is first converted with chloral to form an intermediate compound.
Conversion with Methyl Bromide: The intermediate is then reacted with methyl bromide.
Conversion with Aqueous HCl: Finally, the product is treated with aqueous hydrochloric acid to yield Proline, 4-methoxy-1-methyl- .
Industrial Production Methods
Industrial production of Proline, 4-methoxy-1-methyl- often involves the use of microbial fermentation. Metabolic engineering strategies have been employed to construct microbial cell factories that enhance the biosynthetic pathway of this compound. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Proline, 4-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Proline, 4-methoxy-1-methyl- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Proline, 4-methoxy-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.
Biology: It plays a role in the study of protein structure and function due to its unique chemical properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Proline, 4-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation. This compound can also influence cellular signaling pathways, thereby affecting various physiological processes .
Comparison with Similar Compounds
Proline, 4-methoxy-1-methyl- can be compared with other similar compounds, such as:
Proline: The parent compound, which lacks the methoxy and methyl groups.
4-Hydroxyproline: A hydroxylated derivative of proline.
N-Methylproline: A methylated derivative of proline.
The uniqueness of Proline, 4-methoxy-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
666849-95-2 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
LCRFCICIBIZKQT-GDVGLLTNSA-N |
Isomeric SMILES |
CN1CC(C[C@H]1C(=O)O)OC |
Canonical SMILES |
CN1CC(CC1C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















